

Part 1: Structural Chemistry & Physicochemical Profile

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Compound of Interest

Compound Name: 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid

CAS No.: 100872-65-9

Cat. No.: B176764

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The core structure consists of a pyridine ring substituted at the C2 position with a carbamoyl group (-CONH₂) and at the C3 position with a carboxylic acid (-COOH).

Key Structural Feature: Intramolecular Hydrogen Bonding Unlike its isomer (3-carbamoylpicolinic acid), 2-carbamoylnicotinic acid exhibits a dominant intramolecular hydrogen bond. The amide N-H acts as a donor to the carboxylic C=O acceptor. This interaction planarizes the molecule, reduces its apparent polarity in non-polar solvents, and significantly influences its stability against decarboxylation.

Table 1: Physicochemical Properties

Property	Value / Characteristic	Notes
CAS Number	33225-86-6	Often indexed as 2-Carboxamidonicotinic acid.
Molecular Formula	C ₇ H ₆ N ₂ O ₃	MW: 166.13 g/mol .
Melting Point	175–176 °C (dec.) ^[1]	Decomposes to quinolinic imide upon prolonged heating.
Acidity (pKa)	pKa ₁ ≈ 3.5 (COOH)	The C2-amide exerts an electron-withdrawing effect, increasing acidity relative to nicotinic acid.
Solubility	DMSO, DMF, hot water	Poor solubility in cold water and non-polar organics (Hexane).
Regiochemistry	C2-Amide / C3-Acid	The C2 carbonyl of quinolinic anhydride is more electrophilic, favoring this isomer.

Part 2: Synthetic Architectures

The synthesis of 2-carbamoylnicotinic acid derivatives relies on the controlled ring-opening of quinolinic anhydride (2,3-pyridinedicarboxylic anhydride). This reaction is regioselective but sensitive to temperature.

Core Synthesis: Regioselective Ammonolysis

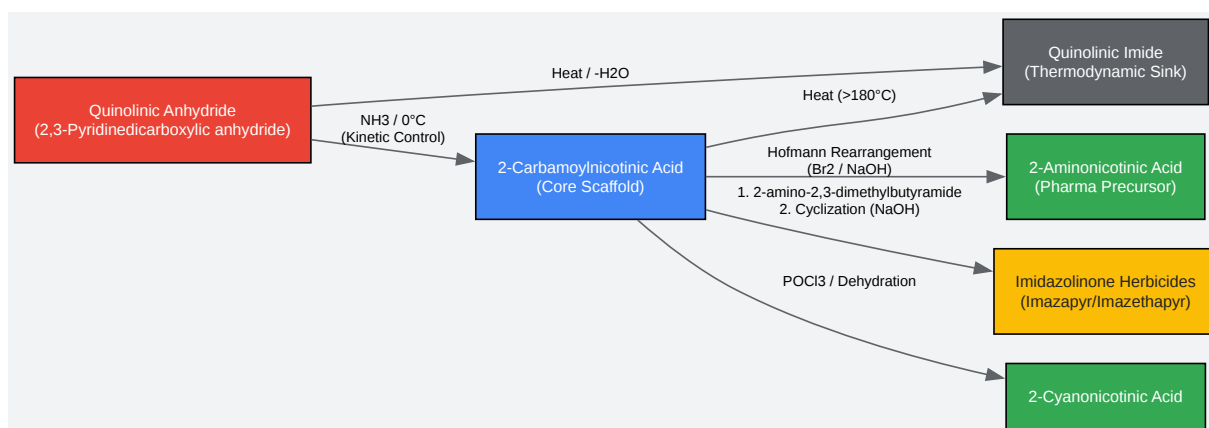
Reaction of quinolinic anhydride with ammonia (or primary amines) yields 2-carbamoylnicotinic acid as the major product.

- **Kinetic Control:** Reaction at low temperatures (0–10°C) favors the opening of the anhydride at the more electrophilic C2 carbonyl.
- **Thermodynamic Control:** High temperatures often lead to ring closure back to quinolinic imide (pyrrolo[3,4-b]pyridine-5,7-dione).

Divergent Pathways

Once the 2-carbamoyl scaffold is established, it serves as a precursor for three distinct chemical lineages:

- Hofmann Rearrangement (Pharma Route): Conversion of the C2-amide to a C2-amine using hypobromite/hypochlorite. This yields 2-aminonicotinic acid, a precursor for kinase inhibitors (e.g., Gefitinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
- Cyclization to Imidazolinones (Agro Route): Condensation with -amino-nitriles followed by oxidative cyclization yields the Imazapyr class of herbicides.
- Dehydration: Treatment with SOCl_2 or POCl_3 converts the amide to a nitrile, yielding 2-cyanonicotinic acid.



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Figure 1: Divergent synthetic pathways from Quinolinic Anhydride. The 2-carbamoyl derivative is the kinetic product of ammonolysis.

Part 3: Pharmacophore & Agrochemical Utility

Agrochemicals: The ALS Inhibitors

The most commercially significant application of 2-carbamoylnicotinic acid derivatives is in the synthesis of imidazolinone herbicides (e.g., Imazapyr, Imazethapyr).

- Mechanism: These compounds inhibit Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants.
- SAR (Structure-Activity Relationship): The carboxylic acid at C3 is essential for binding to the ALS active site. The imidazolinone ring at C2 acts as a bioisostere, locking the conformation to mimic the transition state of the enzyme's substrate.

Pharmaceuticals: Kinase & Enzyme Inhibitors

Derivatives synthesized via the 2-aminonicotinic acid route (post-Hofmann rearrangement) are utilized in:

- EGFR Inhibitors: The pyrido[2,3-d]pyrimidine core, derived from condensing 2-aminonicotinic acid with formamide, is a scaffold for tyrosine kinase inhibitors.
- Anti-inflammatories: Niflumic acid analogs often utilize the 2-amino-3-carboxy pyridine core.

Part 4: Analytical Protocols

To validate the synthesis of 2-carbamoylnicotinic acid, researchers must distinguish it from the starting anhydride and the isomeric 3-carbamoyl product.

Table 2: Analytical Fingerprint

Technique	Diagnostic Signal	Interpretation
^1H NMR (DMSO- d_6)	13.2 ppm (bs, 1H)	Carboxylic acid proton (highly deshielded).
7.6–8.0 ppm (bs, 2H)	Amide protons (-CONH $_2$). Often appear as two distinct peaks due to restricted rotation.	
8.6–8.7 ppm (dd, 1H)	C6-H proton (alpha to nitrogen), characteristic of pyridine.	
IR Spectroscopy	1720–1730 cm^{-1}	C=O stretch (Carboxylic Acid). [2]
1660–1680 cm^{-1}	C=O stretch (Amide I band).	
3200–3400 cm^{-1}	N-H stretch (Amide, typically double spike).	
Mass Spectrometry	m/z 167 $[\text{M}+\text{H}]^+$	ESI-MS positive mode.

Part 5: Experimental Workflow

Protocol: Synthesis of 2-Carbamoylnicotinic Acid

Objective: Regioselective opening of quinolinic anhydride.

Reagents:

- Quinolinic anhydride (2,3-pyridinedicarboxylic anhydride) [1.0 eq][3]
- Ammonium hydroxide (28% NH_3 aq.)[1] [Excess]
- Hydrochloric acid (12 M)

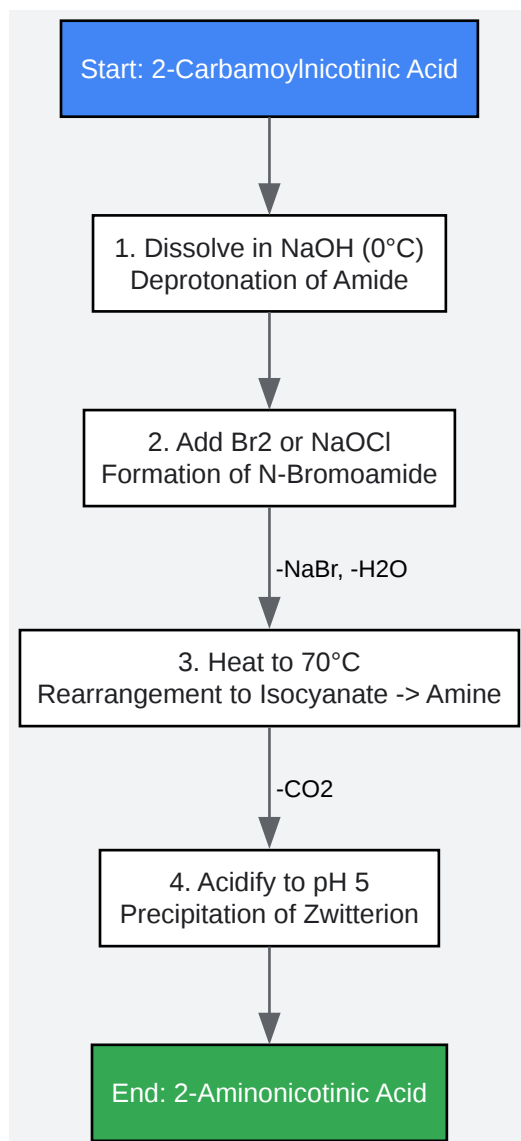
Step-by-Step Methodology:

- Suspension: Suspend quinolinic anhydride (e.g., 7.45 g, 50 mmol) in 28% aqueous ammonium hydroxide (40 mL).
- Reaction: Heat the mixture gently to 70°C for 10–15 minutes. The solid will dissolve as the anhydride opens to form the ammonium salt of the amic acid.
 - Critical Control Point: Do not reflux or heat for >30 minutes, as this promotes cyclization to the imide (insoluble precipitate).
- Cooling: Cool the solution rapidly to 0°C in an ice bath.
- Precipitation: Acidify the solution dropwise with 12 M HCl to pH ~2–3. A white precipitate will form.
 - Note: The intramolecular H-bond makes the 2-carbamoyl isomer less soluble in water than the 3-carbamoyl isomer, aiding purification.
- Isolation: Filter the white solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 60°C.
- Yield/Characterization: Expected yield 50–60%. Melting point should be 175–176°C.

Protocol: Hofmann Rearrangement to 2-Aminonicotinic Acid

Objective: Conversion of amide to amine.

- Dissolution: Dissolve 2-carbamoylnicotinic acid (1.0 eq) in 10% NaOH (4.0 eq) at 0°C.
- Bromination: Add bromine (Br₂, 1.05 eq) or Sodium Hypochlorite (NaOCl) dropwise, maintaining temperature <5°C.
- Rearrangement: Stir for 30 mins at 0°C, then heat to 70–80°C for 1 hour. Evolution of CO₂ indicates decarboxylation of the isocyanate intermediate.
- Workup: Cool to room temperature and adjust pH to 5.0 with acetic acid. The product, 2-aminonicotinic acid, precipitates as a cream-colored solid.



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Figure 2: Experimental logic for the Hofmann Rearrangement of 2-carbamoylnicotinic acid.

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